

In Vivo Application Notes and Protocols for MCTR3 in Mouse Models

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Compound of Interest

Compound Name: MCTR3

Cat. No.: B12295028

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A Note on Nomenclature: The term "**MCTR3**" can refer to two distinct molecules in biomedical research: Maresin Conjugate in Tissue Regeneration 3 (**MCTR3**), a lipid mediator involved in the resolution of inflammation and tissue repair, and Melanocortin-3 Receptor (MC3R), a G-protein coupled receptor that plays a role in energy homeostasis and feeding behavior. This document provides detailed application notes and protocols for in vivo studies in mouse models for both molecules to ensure clarity and comprehensive guidance for researchers.

Part 1: Maresin Conjugate in Tissue Regeneration 3 (MCTR3)

Maresin Conjugate in Tissue Regeneration 3 (**MCTR3**) is a specialized pro-resolving mediator that actively promotes the resolution of inflammation and stimulates tissue regeneration. In vivo studies in mouse models are crucial for elucidating its therapeutic potential in various inflammatory conditions.

Quantitative Data Summary

The following table summarizes key quantitative parameters from in vivo studies using **MCTR3** in various mouse models.

Disease Model	Mouse Strain	MCTR3 Dosage	Administration Route	Timing of Administration	Key Findings
E. coli Infection	FVB	50 ng/mouse	Intraperitoneal (i.p.)	5 minutes before E. coli inoculation	Promoted resolution of infection, increased bacterial phagocytosis, limited neutrophil infiltration.[1][2][3][4][5]
E. coli Infection	FVB	100 ng/mouse	Intraperitoneal (i.p.)	12 hours after E. coli inoculation	Accelerated resolution of established infection.[1][3][5]
Acute Lung Injury (LPS-induced)	Not Specified	2 ng/g	Not Specified	2 hours after LPS injection	Reduced lung injury, decreased inflammatory cytokines, and alleviated oxidative stress.[6]
Inflammatory Arthritis (serum transfer)	DBA/1	1 µg/mouse	Intravenous (i.v.)	On days 24, 26, and 28 post-arthritis induction	Reduced joint inflammation, protected cartilage and bone.[7]

Experimental Protocols

This protocol is adapted from studies investigating the pro-resolving effects of **MCTR3** during bacterial infection.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- **MCTR3**
- Escherichia coli (e.g., serotype O6:K2:H1)
- FVB mice (6-8 weeks old)
- Sterile saline with 0.1% ethanol (vehicle)
- Flow cytometer and antibodies for leukocyte population analysis

Procedure:

- Animal Acclimatization: House FVB mice in a specific pathogen-free facility with ad libitum access to food and water for at least one week before the experiment.
- E. coli Culture: Culture E. coli in Luria-Bertani broth to the mid-log phase.
- **MCTR3** Administration (Prophylactic): Administer **MCTR3** (50 ng/mouse) or vehicle via intraperitoneal (i.p.) injection.
- E. coli Inoculation: 5 minutes after **MCTR3** administration, inoculate mice with E. coli (10^5 CFU/mouse) via i.p. injection.
- **MCTR3** Administration (Therapeutic): In a separate cohort, inoculate mice with E. coli. After 12 hours, administer **MCTR3** (100 ng/mouse) or vehicle via i.p. injection.
- Sample Collection: At indicated time points (e.g., 12h, 24h), euthanize mice and collect peritoneal exudates.
- Analysis: Determine leukocyte populations and bacterial phagocytosis using flow cytometry.

This protocol is based on a study evaluating **MCTR3**'s protective effects in LPS-induced ALI.[\[6\]](#)

Materials:

- **MCTR3**
- Lipopolysaccharide (LPS)
- Appropriate mouse strain
- Bronchoalveolar lavage (BAL) fluid collection supplies
- ELISA kits for cytokine measurement

Procedure:

- **Animal Model Induction:** Induce acute lung injury in mice via intratracheal instillation of LPS.
- **MCTR3 Treatment:** 2 hours after LPS administration, treat mice with **MCTR3** (2 ng/g).
- **Assessment:** At a predetermined endpoint, collect BAL fluid.
- **Analysis:** Analyze BAL fluid for total cell number, protein levels, and inflammatory cytokine concentrations. Assess lung tissue for histological changes, oxidative stress markers, and apoptosis.

This protocol describes the use of **MCTR3** in a serum-transfer model of arthritis.^[7]

Materials:

- **MCTR3**
- Arthritogenic K/BxN serum
- DBA/1 mice
- Calipers for joint measurement
- Micro-CT for bone and cartilage analysis

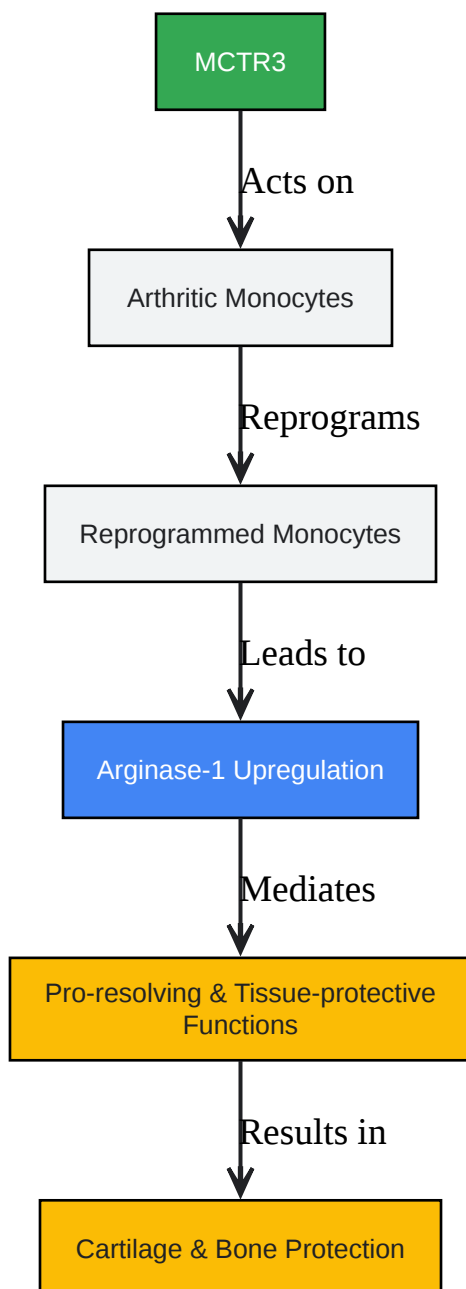
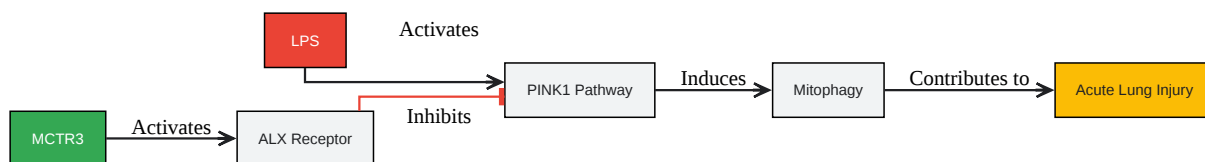
Procedure:

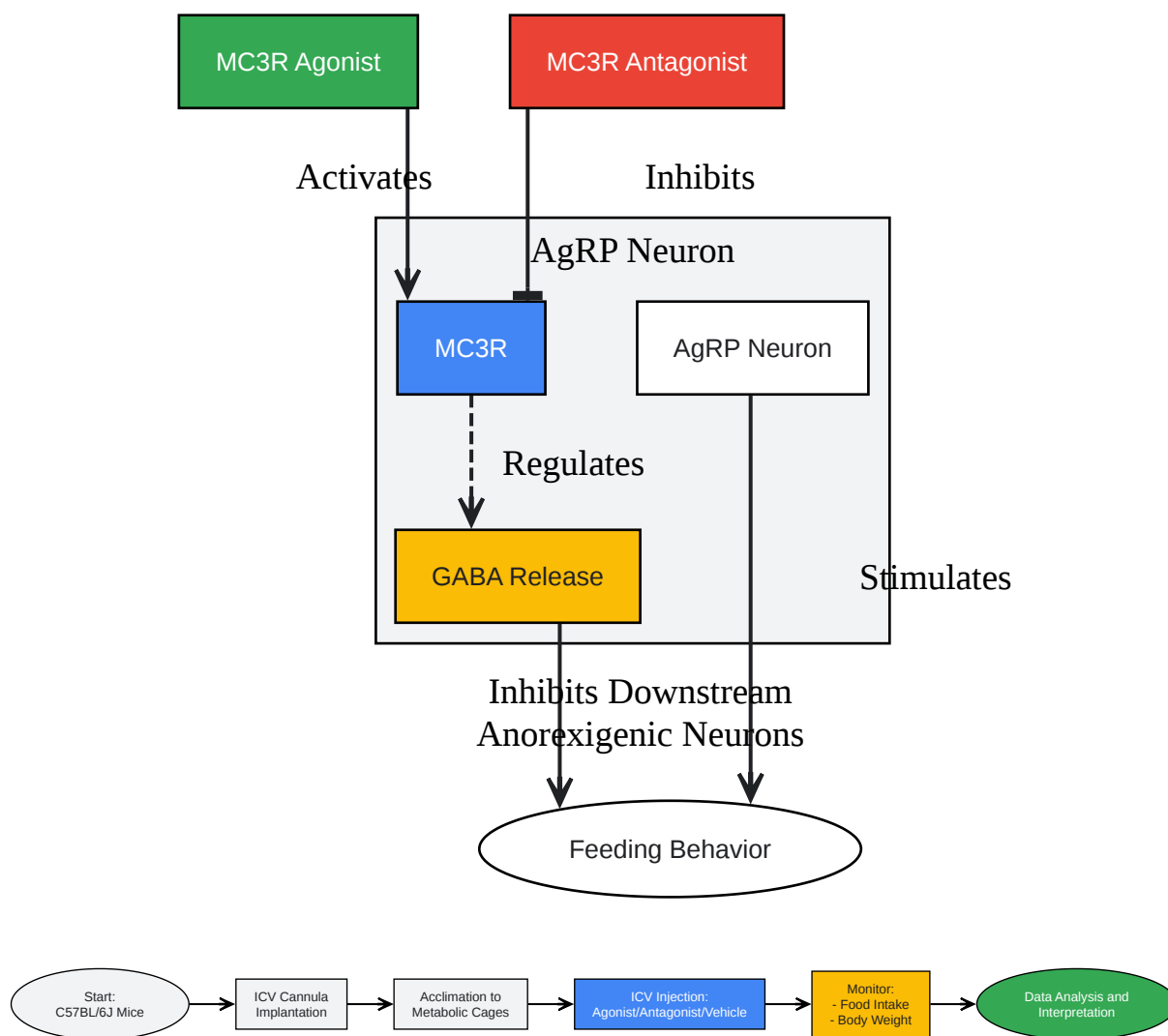
- **Arthritis Induction:** Induce arthritis in DBA/1 mice by administering K/BxN serum via i.p. injection on days 0 and 2.
- **Disease Monitoring:** Monitor disease severity daily using a clinical scoring system and by measuring ankle thickness.
- **MCTR3 Treatment:** At the peak of the disease (e.g., day 24), administer **MCTR3** (1 μ g/mouse) or vehicle intravenously on days 24, 26, and 28.
- **Outcome Assessment:** Evaluate joint inflammation, and at the end of the study, assess cartilage and bone protection using micro-CT and histological analysis.

Signaling Pathways and Visualizations

MCTR3 exerts its pro-resolving and tissue-protective effects through specific signaling pathways.

- **In Acute Lung Injury:** **MCTR3** has been shown to protect against LPS-induced ALI by inactivating the ALX/PINK1 mediated mitophagy pathway.[\[6\]](#)





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